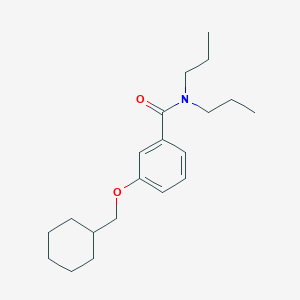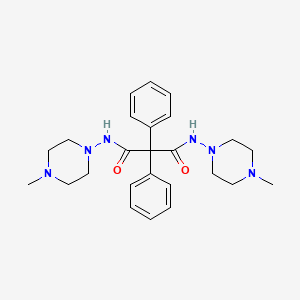
N~1~,N~3~-Bis(4-methylpiperazin-1-yl)-2,2-diphenylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(4-methylpiperazin-1-yl)-2,2-diphenylpropanediamide is a synthetic organic compound characterized by the presence of two piperazine rings and a diphenylpropanediamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-methylpiperazin-1-yl)-2,2-diphenylpropanediamide typically involves the reaction of 4-methylpiperazine with a suitable diphenylpropanediamide precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4-methylpiperazin-1-yl)-2,2-diphenylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions, where substituents on the piperazine nitrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N~1~,N~3~-Bis(4-methylpiperazin-1-yl)-2,2-diphenylpropanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(4-methylpiperazin-1-yl)-2,2-diphenylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine rings can facilitate binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Bis(4-bromophenyl)malonamide
- 2,2-Diethyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide
- 2,2-Dibutyl-N~1~,N~3~-bis(4-methylpiperazin-1-yl)propanediamide
Uniqueness
N~1~,N~3~-Bis(4-methylpiperazin-1-yl)-2,2-diphenylpropanediamide is unique due to its specific structural features, such as the presence of two piperazine rings and a diphenylpropanediamide core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88172-31-0 |
|---|---|
Molecular Formula |
C25H34N6O2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N,N'-bis(4-methylpiperazin-1-yl)-2,2-diphenylpropanediamide |
InChI |
InChI=1S/C25H34N6O2/c1-28-13-17-30(18-14-28)26-23(32)25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)24(33)27-31-19-15-29(2)16-20-31/h3-12H,13-20H2,1-2H3,(H,26,32)(H,27,33) |
InChI Key |
FSKACXIUGXCCJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)NN4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
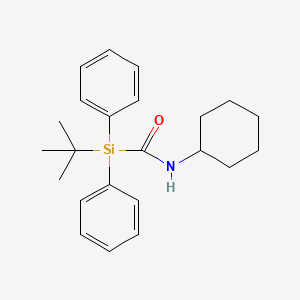
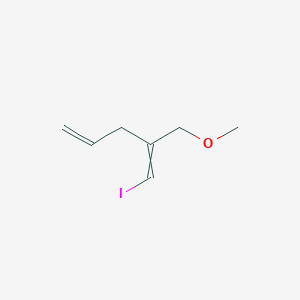
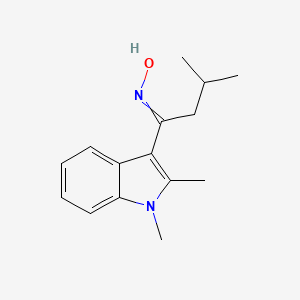
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
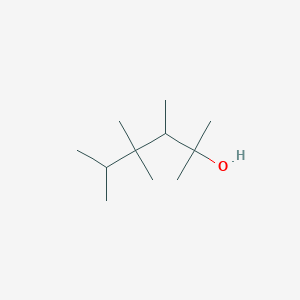

phosphane](/img/structure/B14396281.png)

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
